molecular formula C39H80O4Si2 B590347 1,3-O-Bis(triisopropylsilyl) 2-Oleoyl Glycerol-d5 CAS No. 1331658-79-7

1,3-O-Bis(triisopropylsilyl) 2-Oleoyl Glycerol-d5

Cat. No.: B590347
CAS No.: 1331658-79-7
M. Wt: 674.266
InChI Key: DTLGUYRKBNBNIX-UUQFUAJKSA-N
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Description

1,3-O-Bis(triisopropylsilyl) 2-Oleoyl Glycerol-d5 is a deuterium-labeled compound used in various scientific research applications. It is a derivative of glycerol, where the hydrogen atoms are replaced with deuterium, making it useful for studies involving stable isotope labeling. The compound is characterized by its molecular formula C39H75D5O4Si2 and a molecular weight of 674.25 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-O-Bis(triisopropylsilyl) 2-Oleoyl Glycerol-d5 involves the protection of glycerol’s hydroxyl groups with triisopropylsilyl groups, followed by the esterification of the remaining hydroxyl group with oleic acid. The reaction typically requires the use of reagents such as triisopropylsilyl chloride and oleic acid, along with catalysts like pyridine or imidazole to facilitate the protection and esterification reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. Quality control measures, such as chromatography and spectroscopy, are employed to verify the compound’s structure and isotopic labeling.

Chemical Reactions Analysis

Types of Reactions

1,3-O-Bis(triisopropylsilyl) 2-Oleoyl Glycerol-d5 undergoes various chemical reactions, including:

    Oxidation: The oleoyl group can be oxidized to form epoxides or hydroxylated derivatives.

    Reduction: The oleoyl group can be reduced to form saturated derivatives.

    Substitution: The triisopropylsilyl groups can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) or hydrochloric acid (HCl) are used to remove the triisopropylsilyl groups.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated glycerol derivatives.

    Substitution: Glycerol derivatives with different protective or functional groups.

Scientific Research Applications

1,3-O-Bis(triisopropylsilyl) 2-Oleoyl Glycerol-d5 is widely used in scientific research, including:

    Chemistry: As a reference standard in nuclear magnetic resonance (NMR) spectroscopy for studying reaction mechanisms and kinetics.

    Biology: In metabolic studies to trace the incorporation and transformation of glycerol in biological systems.

    Medicine: For imaging and diagnostic purposes, particularly in studies involving lipid metabolism and related disorders.

    Industry: As a standard for quality control in the production of deuterium-labeled compounds.

Mechanism of Action

The compound exerts its effects primarily through its stable isotope labeling, which allows researchers to track its incorporation and transformation in various systems. The deuterium atoms in the compound provide a distinct signal in NMR spectroscopy, enabling detailed studies of metabolic pathways and reaction mechanisms. The molecular targets and pathways involved depend on the specific application, such as lipid metabolism in biological studies.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-O-Bis(triisopropylsilyl) 2-monoolein-d5
  • 1,3-O-Bis(triisopropylsilyl) 2-monooleoylglycerol-d5
  • 1,3-O-Bis(triisopropylsilyl) 2-oleoylglycerol-d5

Uniqueness

1,3-O-Bis(triisopropylsilyl) 2-Oleoyl Glycerol-d5 is unique due to its specific deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. Its triisopropylsilyl protection groups also offer stability and ease of handling compared to other similar compounds.

Properties

IUPAC Name

[1,1,2,3,3-pentadeuterio-1,3-bis[tri(propan-2-yl)silyloxy]propan-2-yl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H80O4Si2/c1-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-39(40)43-38(30-41-44(32(2)3,33(4)5)34(6)7)31-42-45(35(8)9,36(10)11)37(12)13/h21-22,32-38H,14-20,23-31H2,1-13H3/b22-21-/i30D2,31D2,38D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLGUYRKBNBNIX-UUQFUAJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(CO[Si](C(C)C)(C(C)C)C(C)C)CO[Si](C(C)C)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])O[Si](C(C)C)(C(C)C)C(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC)O[Si](C(C)C)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H80O4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

674.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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